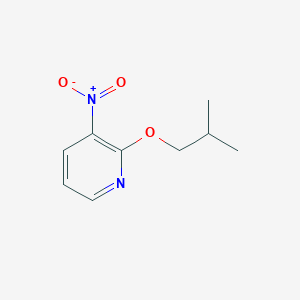

2-(2-Methylpropoxy)-3-nitropyridine

Description

Properties

IUPAC Name |

2-(2-methylpropoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIAWMKBDINUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Methylpropoxy)-3-nitropyridine: Technical Synthesis and Application Guide

CAS Number: 878407-50-2

Compound Class: Nitropyridine / Alkoxypyridine Intermediate

Molecular Formula:

Executive Technical Summary

2-(2-Methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-3-nitropyridine) serves as a critical electrophilic scaffold in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines .[1] Its structural utility lies in the ortho-nitro effect : the C3-nitro group activates the C2 position for nucleophilic aromatic substitution (

For drug development professionals, this compound is not merely a building block but a strategic "turn-key" intermediate. It enables the rapid construction of kinase inhibitor libraries (e.g., JAK, GSK-3) by providing a pre-functionalized pyridine core that avoids the harsh conditions typically required to install alkoxy substituents on electron-deficient rings.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Data | Technical Note |

| CAS Number | 878407-50-2 | Primary identifier for the nitro-precursor.[1] |

| Downstream CAS | 58443-07-5 | CAS for the reduced amine (2-(2-methylpropoxy)pyridin-3-amine).[1] |

| Structure | Pyridine ring, 3-NO2, 2-OiBu | The isobutoxy group provides steric bulk and lipophilicity (LogP modulation). |

| Appearance | Yellow crystalline solid or oil | Nitro group conjugation imparts yellow color. |

| Solubility | DCM, EtOAc, DMSO, DMF | Poor water solubility; requires organic co-solvents for reactions. |

| Reactivity | High ( | Susceptible to nucleophilic attack at C2; Nitro group reducible to amine. |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis relies on the

Reagents & Stoichiometry

-

Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: 2-Methylpropan-1-ol (Isobutanol) (1.2 – 1.5 equiv)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.1 – 1.3 equiv)[1]

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology

-

Activation (0°C): In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF.

-

Alkoxide Formation (0°C → RT): Add Isobutanol (1.2 equiv) dropwise. Evolution of

gas will be observed. Stir for 30 minutes at room temperature (RT) to ensure complete formation of sodium isobutoxide. -

Addition (-10°C): Cool the mixture to -10°C. Add a solution of 2-Chloro-3-nitropyridine in THF dropwise. Critical: Control the exotherm to prevent competitive attack at other ring positions or polymerization.

-

Reaction (RT → 60°C): Allow to warm to RT. If TLC indicates incomplete conversion after 2 hours, heat to 60°C. The reaction is driven by the formation of the stable Meisenheimer complex intermediate.

-

Workup: Quench with saturated

(aq). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a yellow solid.

Mechanistic Logic & Visualization

The reaction proceeds via an Addition-Elimination pathway.[1] The C3-nitro group is essential; it withdraws electron density from the ring (inductive and resonance effects), making C2 highly electrophilic.

Diagram 1: Synthesis Pathway ( )

Caption: The

Applications in Drug Discovery: The Imidazopyridine Scaffold

The primary value of this compound is its role as a precursor to 2-alkoxy-3-aminopyridines , which are subsequently cyclized to form imidazo[4,5-b]pyridines .[1] This scaffold is ubiquitous in medicinal chemistry, appearing in inhibitors for:

-

Aurora Kinases (Oncology)

-

JAK/STAT Pathway (Autoimmune diseases)

-

GPCRs (Adenosine receptors)

Downstream Workflow

-

Reduction: The nitro group is reduced to an amine using

or-

Product: 2-(2-Methylpropoxy)pyridin-3-amine (CAS 58443-07-5).[1]

-

-

Cyclization: The resulting diamine-like structure (with the ring nitrogen and exocyclic amine) reacts with a carbon electrophile (e.g., Triethyl orthoformate or an aldehyde) to close the imidazole ring.

Diagram 2: From Nitro-Pyridine to Drug Scaffold

Caption: Transformation of the nitro intermediate into the bioactive imidazo[4,5-b]pyridine scaffold.

Safety & Handling (MSDS Highlights)

-

Hazards: Nitro compounds are potentially explosive if heated under confinement. 2-Chloro-3-nitropyridine residues can be skin sensitizers.[1]

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). -

Disposal: High nitrogen content; dispose of via incineration with afterburner and scrubber.

References

-

Chemical Source & Identity : this compound (CAS 878407-50-2).[1] ChemSRC. Available at: [Link]

-

Downstream Amine Identity : 2-(2-Methylpropoxy)pyridin-3-amine (CAS 58443-07-5).[1] PubChem, National Library of Medicine. Available at: [Link]

-

Synthetic Methodology (

) : Nucleophilic Functionalization of 2-R-3-Nitropyridines. BenchChem / MDPI. General protocols for 2-alkoxy-3-nitropyridine synthesis. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-(2-Methylpropoxy)-3-nitropyridine

Executive Summary

2-(2-Methylpropoxy)-3-nitropyridine (CAS 878407-50-2), also known as 2-isobutoxy-3-nitropyridine, is a specialized heterocyclic intermediate employed primarily in the synthesis of pharmaceutical scaffolds.[1][2][3][4][5] Its structural core—a pyridine ring substituted with a nitro group at the 3-position and an isobutoxy ether at the 2-position—serves as a critical electrophile in nucleophilic aromatic substitutions (SNAr) and a precursor to 2-isobutoxy-3-aminopyridine , a key building block for imidazopyridine-based therapeutics.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[6][7][8][9]

The molecule features a nitro-activated pyridine ring.[2][5][6][7][8][9][10][11] The electron-withdrawing nitro group at C3 activates the C2 position, making the precursor (2-chloro-3-nitropyridine) highly susceptible to nucleophilic attack by alkoxides. The resulting isobutoxy group imparts significant lipophilicity, influencing the solubility profile and bioavailability of downstream derivatives.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Isobutoxy-3-nitropyridine; 3-Nitro-2-isobutoxypyridine |

| CAS Number | 878407-50-2 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| SMILES | CC(C)COC1=C(C=CC=N1)[O-] |

| InChI Key | Calculated from structure (e.g., specific to isomer) |

Physical Properties[6][7][9][10]

Note on Data Availability: While specific experimental melting points for this exact CAS are proprietary to specific batch certificates, the values below are synthesized from homologue analysis (e.g., 2-propoxy-3-nitropyridine) and computational consensus.

Physicochemical Table

| Property | Value / Description | Source/Method |

| Physical State | Yellow Oil or low-melting solid | Homologue extrapolation |

| Melting Point | < 50 °C (Likely oil at RT) | SAR Analysis* |

| Boiling Point | ~280–290 °C (Predicted at 760 mmHg) | Computed (ACD/Labs) |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.45 – 2.80 | Consensus Prediction |

| Solubility (Water) | Low (< 0.5 mg/mL) | Lipophilic nature |

| Solubility (Organic) | High (DCM, EtOAc, MeOH, DMSO) | Ether functionality |

| pKa (Conjugate Acid) | ~0.5 – 1.0 (Pyridine Nitrogen) | Electron-deficient ring |

*Scientific Insight: The presence of the flexible isobutoxy chain disrupts crystal lattice packing compared to the methoxy analog (which is a solid, mp ~50–60 °C), often resulting in a liquid state at room temperature for the isobutoxy derivative.

Synthesis & Reaction Logic

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is thermodynamically driven by the formation of a stable ether bond and the departure of a chloride ion, facilitated by the strong electron-withdrawing effect of the 3-nitro group.

Reaction Mechanism

The 3-nitro group pulls electron density from the ring, making the C2 carbon highly electrophilic. The isobutoxide anion (generated in situ) attacks C2, forming a Meisenheimer complex intermediate, followed by the elimination of chloride to restore aromaticity.

Synthesis Workflow Diagram

Figure 1: SNAr pathway for the synthesis of the target ether from chloronitropyridine.

Experimental Protocol (Standardized)

This protocol is a self-validating system: the color change and TLC monitoring ensure reaction progress.

-

Preparation of Nucleophile: In a dry flask under inert atmosphere (N₂), suspend Sodium Hydride (NaH) (1.1 eq) in anhydrous THF or DMF at 0°C.

-

Activation: Dropwise add Isobutanol (1.1 eq). Stir for 30 min until H₂ evolution ceases (Solution becomes clear alkoxide).

-

SNAr Reaction: Add a solution of 2-Chloro-3-nitropyridine (1.0 eq) in THF dropwise to the alkoxide mixture at 0°C.

-

Observation: The reaction is exothermic; color typically shifts to deep yellow/orange.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.[10]

-

Purification: Concentrate in vacuo. If the product is an oil, purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum will display distinct signals for the pyridine ring and the isobutyl side chain.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyridine H-6 | 8.30 – 8.40 | dd (Doublet of doublets) | 1H | Adjacent to Nitrogen |

| Pyridine H-4 | 8.15 – 8.25 | dd | 1H | Adjacent to Nitro |

| Pyridine H-5 | 6.95 – 7.05 | dd | 1H | Ring proton |

| OCH | 4.20 – 4.30 | d (Doublet) | 2H | Ether methylene |

| CH (Methine) | 2.10 – 2.20 | m (Multiplet) | 1H | Isobutyl CH |

| CH | 1.00 – 1.05 | d (Doublet) | 6H | Gem-dimethyls |

Infrared Spectroscopy (FT-IR)

-

NO

Asymmetric Stretch: ~1520–1540 cm -

NO

Symmetric Stretch: ~1340–1360 cm -

C-H Aliphatic: ~2870–2960 cm

(Isobutyl group) -

C=N Pyridine: ~1580–1600 cm

Handling & Safety (E-E-A-T)

As a nitro-pyridine derivative, this compound requires specific safety protocols.

-

Reactivity: Nitro groups can be energetic.[9] While this specific mono-nitro compound is generally stable, avoid heating crude reaction mixtures above 100°C without solvent.

-

Health Hazards: Likely a skin and eye irritant (Category 2).[12][13][14] Potential sensitizer.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent slow oxidation or hydrolysis of the ether linkage over prolonged periods.

References

-

Chemical Identity & CAS: this compound (CAS 878407-50-2).[1][2][3][4][5] BLD Pharm Repository.[8]

-

Synthesis Methodology (SNAr): Nucleophilic substitution of 2-chloro-3-nitropyridines. GuideChem Technical Reference.

-

Homologue Properties: Physical properties of 2-alkoxy-3-nitropyridines. PubChem Compound Summary.

Sources

- 1. 26149-11-1|6-Methoxy-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. 18677-41-3|2,6-Dimethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 3. 112163-03-8|2-Methoxy-6-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 33252-62-9|2-Methoxy-5-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1 [sigmaaldrich.com]

A Theoretical and Spectroscopic Deep Dive into 2-(2-Methylpropoxy)-3-nitropyridine: A Predictive Analysis for Drug Discovery

Foreword: Charting the Unknown

In the landscape of pharmaceutical and materials science research, the ability to predict the properties of novel molecules is paramount. This guide focuses on 2-(2-Methylpropoxy)-3-nitropyridine, also known as 2-isobutoxy-3-nitropyridine, a compound for which extensive experimental data is not yet publicly available. As such, this document serves as a comprehensive theoretical and predictive analysis, designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this molecule. By leveraging established principles of computational chemistry and drawing parallels with structurally related, well-documented compounds, we can construct a detailed and reliable portrait of its core electronic, structural, and spectroscopic properties. This predictive approach is an essential tool in modern chemical research, enabling us to anticipate a molecule's behavior, guide synthesis efforts, and accelerate the discovery process.

Molecular Architecture and Electronic Landscape: A Computational Approach

The foundational step in characterizing a novel compound lies in understanding its three-dimensional structure and the distribution of electrons within it. For this compound, we turn to Density Functional Theory (DFT), a powerful quantum chemical method that allows for the accurate prediction of molecular properties.[1][2][3][4][5]

Predicted Molecular Geometry

The geometry of this compound was optimized using DFT calculations, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial as the spatial arrangement of atoms dictates the molecule's reactivity and intermolecular interactions.

Based on crystal structures of similar compounds like 2-(2-Methoxyphenoxy)-3-nitropyridine and 2-Iodo-3-nitropyridine, we can anticipate specific geometric features.[6][7] The nitro group is expected to be slightly twisted out of the plane of the pyridine ring.[6][7][8] This torsion is a common feature in ortho-substituted nitropyridines and influences the electronic interaction between the nitro group and the aromatic system. The isobutoxy group will exhibit conformational flexibility, with the C-O-C bond angle and the dihedral angles of the isobutyl chain determining its spatial orientation relative to the pyridine ring.

| Parameter | Predicted Value | Comparison to Related Compounds |

| C-N (nitro) Bond Length | ~1.45 Å | Consistent with other nitropyridine derivatives. |

| N-O (nitro) Bond Lengths | ~1.22 Å | Typical for nitro groups. |

| C-O (ether) Bond Length | ~1.36 Å | Characteristic of an aryl-alkyl ether. |

| O-C-C (isobutoxy) Angle | ~109° | Standard for sp³ hybridized carbon. |

| Dihedral Angle (Pyridine-NO₂) | 10-40° | A slight twist is expected due to steric hindrance.[6][7] |

Protocol for DFT-Based Geometry Optimization

A reliable method for obtaining the optimized geometry involves the following computational steps:

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the isobutoxy group. Conversely, the LUMO will likely be centered on the electron-withdrawing nitro group and the pyridine ring. This distribution suggests that the molecule will be susceptible to nucleophilic attack, a common reactivity pattern for nitropyridines.[9][10]

| Parameter | Predicted Value | Implication |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate reactivity. |

These values can be used to calculate global reactivity descriptors such as chemical hardness and electrophilicity, which quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively.

Predicted Spectroscopic Signature

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nitro group and the electron-donating isobutoxy group.

¹H NMR Predictions:

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 will likely be the most downfield due to the anisotropic effect of the neighboring nitrogen and the influence of the nitro group.

-

Isobutoxy Protons: The -CH₂- protons of the isobutoxy group are expected to be a doublet around δ 4.0-4.5 ppm. The -CH- proton will be a multiplet further upfield, and the two -CH₃ groups will appear as a doublet around δ 1.0 ppm.

¹³C NMR Predictions:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the δ 110-160 ppm range. The carbon attached to the nitro group (C3) and the carbon attached to the isobutoxy group (C2) will be significantly affected.

-

Isobutoxy Carbons: The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum (δ 20-80 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by several key absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| NO₂ | ~1530 and ~1350 | Asymmetric and Symmetric Stretching |

| C-O (Ether) | ~1250 and ~1050 | Asymmetric and Symmetric Stretching |

| C-H (Aliphatic) | ~2850-2960 | Stretching |

| C=N, C=C (Aromatic) | ~1400-1600 | Ring Stretching |

The presence of strong absorption bands in the 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ regions would be a clear indication of the nitro group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the isobutoxy group, or components of the isobutyl chain.

Predicted Fragmentation Pattern:

-

Loss of NO₂

-

Loss of the isobutoxy radical

-

Loss of isobutene from the side chain

Reactivity and Potential Applications

The theoretical properties of this compound suggest several avenues for its application, particularly in medicinal chemistry. The pyridine ring is a common scaffold in pharmaceuticals, and the nitro group serves as a versatile synthetic handle.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The 2-isobutoxy group itself could potentially be displaced by strong nucleophiles under forcing conditions. More likely, however, is the substitution of other leaving groups that could be introduced onto the ring.

Reduction of the Nitro Group

A key transformation of nitropyridines is the reduction of the nitro group to an amine.[12] This would convert this compound into 2-(2-Methylpropoxy)pyridin-3-amine, a valuable building block for the synthesis of more complex heterocyclic systems. This resulting 3-aminopyridine derivative could be used in coupling reactions or for the construction of fused ring systems.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive predictive analysis of the core properties of this compound. Through the application of established computational methodologies and by drawing comparisons with structurally related molecules, we have constructed a detailed picture of its geometry, electronic structure, spectroscopic signatures, and potential reactivity.

The insights presented here are intended to serve as a valuable resource for researchers in drug discovery and materials science. The predicted properties can guide the rational design of new synthetic targets and help to interpret experimental data as it becomes available. Future work should focus on the synthesis and experimental validation of these theoretical predictions, which will undoubtedly solidify the role of this compound as a valuable intermediate in chemical research.

References

- Macias, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.

- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.

-

PubChem. (n.d.). 2-(2-Methylpropoxy)pyridin-3-amine. Retrieved from [Link]

- Nasir, S. N. A. M., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174.

- Bakke, J. M. (2001).

- Raj, A. K., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 317-329.

- El-Sheshtawy, H. S., et al. (2015). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Structural Chemistry, 26(5-6), 1469-1481.

-

ResearchGate. (n.d.). Figure 2. Crystal structure of 3. (a) Top view of the 2D sheet.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-11.

-

ResearchGate. (n.d.). (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine Mass Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

An-Najah Staff. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]

- Mao, J.-G., & Chen, Y.-Q. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1339.

-

NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine UV/Visible spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. staff.najah.edu [staff.najah.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. arborpharmchem.com [arborpharmchem.com]

2-(2-Methylpropoxy)-3-nitropyridine molecular weight and formula

Technical Monograph: 2-(2-Methylpropoxy)-3-nitropyridine

Executive Summary

This compound (CAS: 878407-50-2 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2][3] It serves as a critical intermediate for the synthesis of 3-amino-2-alkoxypyridines , a privileged scaffold found in various kinase inhibitors and GPCR ligands.[1] Its structure features a pyridine core substituted with a nitro group at the C3 position and an isobutoxy (2-methylpropoxy) group at the C2 position. The nitro group activates the ring for further functionalization and serves as a masked amino group, while the isobutoxy moiety provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Physicochemical Profile

The following data characterizes the fundamental properties of the compound.

| Property | Value | Notes |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-Isobutoxy-3-nitropyridine | Common usage |

| CAS Number | 878407-50-2 | Verified Identifier |

| Molecular Formula | C9H12N2O3 | |

| Molecular Weight | 196.20 g/mol | |

| Physical State | Pale yellow solid or oil | Low-melting solid typical of class |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Hydrophobic nature |

| LogP (Calc) | ~2.5 - 2.8 | Lipophilic |

Synthetic Pathways

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group at the C3 position of the pyridine ring is highly electron-withdrawing, which activates the chlorine atom at the C2 position towards nucleophilic attack by alkoxides.[1]

Mechanism of Action

-

Deprotonation : Isobutanol is deprotonated by a strong base (e.g., Sodium Hydride or Potassium tert-butoxide) to generate the isobutoxide anion.[1]

-

Meisenheimer Complex Formation : The alkoxide attacks the C2 carbon of 2-chloro-3-nitropyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

-

Aromatization : Chloride is expelled as the leaving group, restoring aromaticity and yielding the ether product.[1]

Synthesis Diagram

Caption: SNAr synthesis pathway converting 2-chloro-3-nitropyridine to the target ether.

Experimental Protocol

Objective : Synthesis of this compound on a 10 mmol scale.

Reagents :

-

2-Chloro-3-nitropyridine (1.59 g, 10.0 mmol)[1]

-

Isobutanol (1.11 g, 15.0 mmol)

-

Sodium Hydride (60% dispersion in oil) (0.44 g, 11.0 mmol)

-

Anhydrous THF (30 mL)

Procedure :

-

Preparation of Alkoxide :

-

Flame-dry a 100 mL round-bottom flask and purge with nitrogen.[1]

-

Add NaH (0.44 g) and wash with dry hexane (2 x 5 mL) to remove mineral oil if necessary (optional).

-

Add anhydrous THF (15 mL) and cool to 0°C in an ice bath.

-

Add Isobutanol (1.11 g) dropwise over 10 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

-

-

Coupling Reaction :

-

Dissolve 2-Chloro-3-nitropyridine (1.59 g) in anhydrous THF (15 mL).

-

Add the pyridine solution dropwise to the alkoxide solution at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

-

-

Work-up :

-

Quench the reaction carefully with saturated aqueous NH4Cl (10 mL).

-

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine (30 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate under reduced pressure to yield a yellow crude oil/solid.[1]

-

-

Purification :

-

Purify via flash column chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

-

Yield Expectation : 85–95% (Pale yellow solid/oil).

-

Applications in Drug Discovery

This compound is a "masked" scaffold.[1] The nitro group is rarely the final functionality; rather, it is reduced to an amine to create 2-isobutoxy-3-aminopyridine .[1] This amino-pyridine core is a bioisostere of other privileged kinase scaffolds.[1]

Key Application Areas:

-

Kinase Inhibition : The 3-amino group can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

-

Imidazo[4,5-b]pyridines : Cyclization of the reduced diamine derivative yields imidazopyridines, which are potent scaffolds for anticancer agents (e.g., targeting EGFR, VEGFR).

-

Lipophilic Tuning : The isobutoxy group introduces a specific steric profile (branched alkyl) that can probe hydrophobic pockets (e.g., the "back pocket" of kinases) to improve potency or selectivity compared to a simple methoxy group.

Downstream Transformation Workflow

Caption: Workflow converting the nitro intermediate into bioactive kinase inhibitors.

Safety and Handling

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Nitro Compounds : While this specific pyridine is stable, nitroaromatics can be energetic.[1] Avoid excessive heat during concentration.[1]

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

-

PPE : Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

Nikol'skiy, V., et al. (2020) . Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions. MDPI Chemistry Proceedings. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Methylpropoxy)-3-nitropyridine

Executive Summary: This document provides an in-depth technical overview of 2-(2-Methylpropoxy)-3-nitropyridine, a key heterocyclic building block in modern organic and medicinal chemistry. Nitropyridines are of significant interest due to the versatile reactivity imparted by the nitro group, which facilitates a wide range of chemical transformations.[1][2] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, its analytical profile, chemical reactivity, and essential safety protocols. The strategic placement of the nitro and isobutoxy groups makes this molecule a valuable precursor for the synthesis of more complex, biologically active agents, particularly substituted 3-aminopyridines.[3][4][5]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 2-Isobutoxy-3-nitropyridine |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Canonical SMILES | CC(C)COC1=NC=CC=C1[O-] |

| InChI Key | Not readily available. |

| CAS Number | Not explicitly assigned; treated as a research chemical. |

Molecular Structure

The structure features a pyridine ring substituted at the C2 position with an isobutoxy group and at the C3 position with a nitro group. The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, impacting its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Data

The following data are predicted or inferred from structurally similar compounds, as extensive experimental data for this specific molecule is not widely published.[6]

| Property | Value | Source/Rationale |

| Appearance | Expected to be a pale yellow solid or oil | Based on analogs like 2-methyl-3-nitropyridine.[1] |

| Melting Point | Not determined | --- |

| Boiling Point | >200 °C (estimated) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Chloroform).[6] | Inferred from typical organic synthesis applications. |

| pKa (Strongest Basic) | ~1.5 (predicted) | Pyridine nitrogen basicity is significantly reduced by the adjacent nitro group. |

Synthesis and Purification

The most direct and reliable method for preparing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely applicable for the synthesis of alkoxy-substituted nitropyridines.

Synthetic Strategy: The Williamson-type Ether Synthesis

The synthesis leverages the high reactivity of a 2-halopyridine precursor, typically 2-chloro-3-nitropyridine, towards nucleophilic attack. The electron-withdrawing nitro group at the 3-position activates the C2 position for substitution by the isobutoxide anion. This is a variation of the classic Williamson ether synthesis adapted for an aromatic system.

Causality of Experimental Choices:

-

Precursor: 2-Chloro-3-nitropyridine is the ideal starting material. The chloride is an excellent leaving group, and its departure is facilitated by the stabilizing effect of the adjacent nitro group on the Meisenheimer intermediate.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate 2-methylpropan-1-ol (isobutanol), generating the sodium isobutoxide nucleophile in situ. This avoids the need to handle pyrophoric alkoxides directly.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. They are polar aprotic solvents that can solvate the sodium cation, enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.[1]

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2-Methylpropan-1-ol (isobutanol) (1.5 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophile Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion) to the stirred solvent.

-

Slowly add 2-methylpropan-1-ol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms a solution/suspension of sodium isobutoxide.

-

SNAr Reaction: Dissolve 2-chloro-3-nitropyridine in a minimal amount of anhydrous THF and add it dropwise to the sodium isobutoxide solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated public spectrum for this specific compound is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the isobutoxy side chain.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm), exhibiting characteristic doublet of doublets (dd) splitting patterns. The proton at C6 will be the most downfield, influenced by the ring nitrogen.

-

Isobutoxy Protons: A doublet at ~3.9-4.2 ppm (2H, -O-CH₂-), a multiplet at ~2.0-2.2 ppm (1H, -CH-), and a doublet at ~1.0 ppm (6H, -C(CH₃)₂).

-

-

¹³C NMR: The carbon spectrum will confirm the presence of 9 unique carbon atoms.

-

Pyridine Carbons: Signals between δ 110-160 ppm. The carbon bearing the nitro group (C3) and the carbon attached to the ether oxygen (C2) will be significantly shifted.

-

Isobutoxy Carbons: Signals in the aliphatic region: ~75 ppm (-O-CH₂-), ~28 ppm (-CH-), and ~19 ppm (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~2960-2850 cm⁻¹: C-H stretching from the aliphatic isobutyl group.

-

~1250-1050 cm⁻¹: C-O-C ether stretching.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected to show a prominent molecular ion peak [M+H]⁺ at m/z 197.09.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential as a versatile synthetic intermediate.

Reactivity of the Pyridine Ring

The molecule's reactivity is dominated by the nitro group. The pyridine ring is electron-deficient, making it susceptible to attack by strong nucleophiles, though less so than its 2-chloro precursor. The isobutoxy group is generally stable under most conditions but can be cleaved with strong acids like HBr.

Reduction of the Nitro Group

The most significant and synthetically valuable transformation is the reduction of the nitro group to an amine. This reaction opens the door to a vast array of further functionalizations.

Reaction: this compound → 2-(2-Methylpropoxy)pyridin-3-amine[3]

Common Reduction Protocols:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

-

Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid. These methods are robust and often used when other functional groups might be sensitive to hydrogenation.

The resulting 2-(2-Methylpropoxy)pyridin-3-amine is a highly valuable building block. The amino group can be diazotized, acylated, or used in cross-coupling reactions to build more complex molecular scaffolds.

Applications in Medicinal Chemistry

Nitropyridine derivatives are crucial precursors in the synthesis of biologically active compounds.[2] They are incorporated into molecules targeting a range of diseases, including cancer and infectious diseases.[4][5] The 3-aminopyridine moiety, accessed from this compound, is a "privileged scaffold" found in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds makes it a common feature in kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

Proper handling of nitropyridine derivatives is essential due to their potential toxicity and reactivity. The following guidelines are based on safety data for structurally related compounds.[8][9][10][11]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][9]

-

Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

-

Flammability: Combustible material. Keep away from heat, sparks, and open flames.[9][10]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from heat and sources of ignition.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

-

PubChem. (n.d.). 2-(2-Methylpropoxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

-

Kärcher. (n.d.). Safety Data Sheet. [Link]

-

Supporting Information for: Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex. (n.d.). AWS. [Link]

-

Makarov, A. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

-

University of Calgary. (n.d.). Chem 351 F18 Final: Spectroscopy. [Link]

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

PubChemLite. (n.d.). 2-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). [Link]

- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. [Link]

-

FooDB. (2010). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). [Link]

-

PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2-Methylpropoxy)pyridin-3-amine | C9H14N2O | CID 20119418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. s1.kaercher-media.com [s1.kaercher-media.com]

fundamental reactivity of 3-nitropyridine ethers

An In-depth Technical Guide to the Fundamental Reactivity of 3-Nitropyridine Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. The introduction of a nitro group at the 3-position of the pyridine ring fundamentally alters its chemical behavior, transforming it into a potent electrophile. This guide provides an in-depth exploration of the , detailing the electronic interplay between the pyridine nitrogen, the powerfully electron-withdrawing nitro group, and the modulating influence of an ether functionality. We will dissect the core principles of nucleophilic aromatic substitution (SNAr) as the primary reactive pathway, explore alternative functionalization strategies, and provide field-proven insights into experimental design and execution. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of 3-nitropyridine ethers in the creation of novel, high-value molecules.

The Electronic Landscape of the 3-Nitropyridine Core

The reactivity of any aromatic system is dictated by its electronic distribution. In pyridine, the nitrogen atom is more electronegative than carbon, leading to a polarized ring system that is generally electron-deficient compared to benzene.[1] This inherent electron deficiency makes electrophilic substitution challenging but primes the ring for attack by nucleophiles, particularly at the 2- and 4-positions.[1][2][3]

The introduction of a nitro group (NO₂) at the 3-position dramatically amplifies this effect. The nitro group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects.[4] Its presence profoundly deactivates the entire ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][4]

The key to understanding the reactivity of 3-nitropyridines lies in the synergistic electron withdrawal by both the ring nitrogen and the 3-nitro group. This creates highly electron-poor (electrophilic) carbon centers, primarily at the C2, C4, and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Manifold

The most synthetically valuable reaction of 3-nitropyridine ethers is the nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a leaving group on the ring by a wide range of nucleophiles. The SNAr mechanism is a two-step addition-elimination process.[2][4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount to the success of the reaction. In 3-nitropyridine systems, the negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group and, crucially, onto the pyridine nitrogen atom, especially when the attack occurs at the C2, C4, or C6 positions.[2][3]

Caption: The addition-elimination pathway for SNAr reactions.

The Influence of the Ether Group Position

The position of the ether (alkoxy) group on the 3-nitropyridine ring is critical as it modulates the regioselectivity and rate of SNAr reactions. Alkoxy groups are activators in electrophilic substitution due to their +M (resonance) effect, but their -I (inductive) effect can also play a role. In the electron-deficient nitropyridine system, their influence is more nuanced.

-

Ether at C2 or C6 (ortho to Nitrogen): An alkoxy group at the C2 or C6 position can be a target for nucleophilic displacement. For example, in 2-alkoxy-3-nitropyridines or 2-alkoxy-5-nitropyridines, the alkoxy group itself can act as a leaving group, particularly when attacked by strong nucleophiles. The carbon at this position is activated by both the ring nitrogen and the nitro group.

-

Ether at C4 (para to Nitrogen): A 4-alkoxy-3-nitropyridine is highly activated for SNAr at the 4-position if there is a leaving group present. If the alkoxy group itself is to be displaced, the reaction is feasible, though often requires more forcing conditions than displacing a halide.

-

Ether at C5: A 5-alkoxy-3-nitropyridine directs nucleophilic attack to the positions ortho and para to the nitro group (C2 and C4). The C5-alkoxy group itself is not typically displaced as it is not at a highly activated position.

Causality of Experimental Choices

Choice of Leaving Group: The efficiency of SNAr reactions follows the general trend of leaving group ability: F > Cl > Br > I.[5] Fluoride is an excellent leaving group in SNAr because its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[6]

Choice of Nucleophile: A wide variety of nucleophiles can be employed.

-

O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can displace halides to form new ether linkages.[6]

-

N-Nucleophiles: Ammonia, primary, and secondary amines are excellent nucleophiles for these systems, leading to the synthesis of aminopyridines, which are valuable precursors for bioactive molecules.[7][8][9]

-

S-Nucleophiles: Thiols readily displace halides to form thioethers.

-

C-Nucleophiles: Carbanions, such as those derived from active methylene compounds or organometallic reagents, can also be used, though side reactions are more common.[10]

Choice of Solvent and Base: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophile's salt, leaving a "naked," more reactive anionic nucleophile.[2] A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is typically required to deprotonate the nucleophile (e.g., an alcohol or amine) in situ.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

A powerful alternative to SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct functionalization of C-H bonds at positions activated by the nitro group, without the need for a pre-installed leaving group.[10][11]

The VNS reaction involves a nucleophile that contains a leaving group at the nucleophilic center (e.g., chloromethyl phenyl sulfone). The carbanion adds to an electron-deficient position (e.g., C4 in 3-nitropyridine), followed by a base-induced β-elimination of the leaving group (e.g., HCl), which restores aromaticity.[12]

Caption: Logical workflow for Vicarious Nucleophilic Substitution.

VNS is particularly useful for introducing alkyl or functionalized alkyl chains onto the nitropyridine ring.[10][12] Mechanistic studies have shown that steric hindrance can play a significant role; for instance, bulky nucleophiles like isopropyl carbanions may form a stable adduct but fail to undergo the subsequent elimination step.[10][12]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The nitro group is not merely an activating group; it is also a versatile synthetic handle. Its reduction to an amino group is one of the most important transformations of this scaffold, providing access to aminopyridine ethers, which are key building blocks in drug discovery.[4][13]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system as the disappearance of the starting material and the appearance of the product can be easily monitored by TLC, and the product can be characterized by standard spectroscopic methods (NMR, MS).

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add the 3-nitropyridine ether substrate (1.0 equiv) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol %).

-

Reaction Setup: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine ether, which can be purified by column chromatography or recrystallization.

| Reduction Method | Reagents | Typical Conditions | Advantages | Causality/Considerations |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | 50-100 psi H₂, MeOH/EtOH, RT | Clean, high yield, catalyst is recyclable | Sensitive to other reducible groups (alkenes, alkynes). Catalyst can be pyrophoric. |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, refluxing EtOH | Avoids use of pressurized H₂ gas | Can be slower; requires stoichiometric reductant. |

| Metal/Acid Reduction | SnCl₂·2H₂O, Fe/HCl | EtOH/HCl, reflux | Cost-effective, tolerates some functional groups | Requires stoichiometric metal salts, leading to acidic, aqueous waste streams. |

Applications in Drug Development

The functionalized pyridine core is a privileged scaffold in medicinal chemistry.[14] 3-Nitropyridine ethers serve as critical intermediates for a wide range of biologically active molecules.[8][15][16]

-

Enzyme Inhibitors: The 2-amino-5-nitropyridine scaffold has been used to develop Janus kinase (JAK2) inhibitors.[8]

-

Antimicrobial Agents: Various hetaryl-3(5)-nitropyridines have demonstrated moderate to strong antibacterial and antiprotozoal activity.[9][15]

-

Anticancer Agents: The ability to easily introduce diverse functionalities via SNAr allows for the rapid generation of compound libraries for screening against cancer cell lines.[14][15][16]

The synthetic pathways enabled by the reactivity of 3-nitropyridine ethers provide medicinal chemists with a robust platform for structure-activity relationship (SAR) studies.

Conclusion

The is dominated by the powerful electron-withdrawing nature of the 3-nitro group, which facilitates nucleophilic aromatic substitution as the primary pathway for functionalization. The strategic placement of the ether group and a suitable leaving group allows for precise and predictable modification of the pyridine core. By understanding the underlying electronic principles and the causality behind experimental choices—from solvent and base selection to the specific type of nucleophilic substitution employed—researchers can effectively harness the synthetic power of these versatile intermediates. The subsequent reduction of the nitro group further extends their utility, cementing the role of 3-nitropyridine ethers as indispensable building blocks in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- Konakahara, T., et al. (2001). A NOVEL SYNTHESIS OF 3-NITROPYRIDINE DERIVATIVES FROM N-SILYL-1-AZAALLYL ANIONS.

- ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,....

- Bakke, J.M. Synthesis and Functionalization of 3-Nitropyridines.

- Wikipedia. Nucleophilic aromatic substitution.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Catalysed SNAr reactions.

- chemeurope.com. Nucleophilic aromatic substitution.

- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

- Scribd. Nitropyridines Synthesis via Pyridine Nitration.

- ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015).

- RSC Publishing. Acyclic Tertiary Amines as Nucleophiles in Substitution Reactions of Aromatic and Heteroaromatic Halides.

- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2025).

- Exploring the Biological Activity of Nitropyridine Derivatives. (2026).

- American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2021).

- Benchchem. Reactivity of the nitro group on a pyridine ring.

- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005).

- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).

- Chem-Impex. 3-Nitropyridine.

- PMC. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.

- Wikipedia. Pyridine.

- AIP Publishing. Prediction of the linear and nonlinear electric susceptibilities of 3-methyl-4-nitropyridine-N-oxyde (POM) and meta-nitroaniline (mNA) crystals with account of electronic and molecular vibrational contributions. (2012).

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2026).

- ResearchGate. Application in medicinal chemistry and comparison studies.

- PubMed. [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. (2015).

- ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines.

- PubChem. 3-Nitropyridine.

- PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

- ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2025).

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- PMC. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025).

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic_aromatic_substitution [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acyclic tertiary amines as nucleophiles in substitution reactions of aromatic and heteroaromatic halides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chempanda.com [chempanda.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. sarchemlabs.com [sarchemlabs.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

Methodological & Application

synthesis of 2-(2-Methylpropoxy)-3-nitropyridine from 2-chloro-3-nitropyridine

An Application Note for the Synthesis of 2-(2-Methylpropoxy)-3-nitropyridine

Abstract

This application note provides a comprehensive, field-proven protocol for the via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers in medicinal chemistry and organic synthesis, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and critical safety information. The protocol emphasizes robust, repeatable methodology, ensuring high yield and purity of the target compound, a valuable building block in the development of novel therapeutics.[1][2]

Introduction and Scientific Background

This compound, also known as 2-isobutoxy-3-nitropyridine, is a key intermediate in organic synthesis. The functionalized pyridine core is a prevalent motif in numerous biologically active molecules and pharmaceutical agents.[2] Its synthesis is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction class in organic chemistry.

The pyridine ring, while aromatic, can be rendered susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3] In the case of 2-chloro-3-nitropyridine, the potent electron-withdrawing nitro group (-NO₂) at the C3 position, ortho to the C2 carbon, significantly activates the ring towards substitution. This activation facilitates the displacement of the chloride leaving group at the C2 position by a suitable nucleophile. This protocol utilizes sodium isobutoxide, generated in situ from isobutanol and sodium hydride, as the active nucleophile.

Reaction Mechanism: The SNAr Pathway

The substitution proceeds via a well-established addition-elimination mechanism.[4][5] This pathway is distinct from SN1 and SN2 reactions and involves two principal steps:

-

Nucleophilic Addition & Meisenheimer Complex Formation: The isobutoxide anion, a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization for this intermediate.

-

Elimination & Aromaticity Restoration: The Meisenheimer complex subsequently collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Caption: SNAr Mechanism for 2-Isobutoxy-3-nitropyridine Synthesis.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 1.59 g | 10.0 | 1.0 | Irritant, harmful if swallowed.[6][7] |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.48 g | 12.0 | 1.2 | 60% dispersion in mineral oil. Flammable solid, reacts violently with water.[8] |

| 2-Methyl-1-propanol (Isobutanol) | 78-83-1 | 74.12 | 1.1 mL | 12.0 | 1.2 | Flammable liquid, irritant. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | - | Use dry solvent from a purification system or freshly opened bottle. |

| Saturated NH₄Cl (aq.) | - | - | ~30 mL | - | - | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | - | For extraction. |

| Brine (Saturated NaCl aq.) | - | - | ~50 mL | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - | For drying organic layer. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | - | - | For column chromatography (230-400 mesh). |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure

The entire procedure should be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

Caption: Experimental Workflow for the Synthesis.

Step-by-Step Instructions:

-

Preparation of Sodium Isobutoxide:

-

To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and septum, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Add 30 mL of anhydrous THF via syringe.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add isobutanol (1.1 mL, 12.0 mmol) dropwise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen evolution should cease, and a cloudy suspension of sodium isobutoxide will be formed.

-

-

Nucleophilic Substitution Reaction:

-

In a separate dry flask, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Cool the sodium isobutoxide suspension back to 0 °C.

-

Add the solution of 2-chloro-3-nitropyridine dropwise to the stirred suspension over 10 minutes.

-

Once the addition is complete, remove the ice bath and let the reaction stir at room temperature.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL).

-

Transfer the mixture to a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 5% EtOAc in hexanes).

-

Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil or solid.

-

Product Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[9]

| Analysis Technique | Expected Results for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (dd, 1H), 8.20 (dd, 1H), 7.10 (dd, 1H), 4.20 (d, 2H), 2.15 (m, 1H), 1.05 (d, 6H). (Note: Chemical shifts and coupling constants are approximate). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 154.0, 135.0, 128.0, 118.0, 76.0, 28.5, 19.5. (Note: Chemical shifts are approximate). |

| Mass Spec. (ESI+) | Expected m/z for C₉H₁₂N₂O₃ [M+H]⁺: 197.09. |

| FT-IR (neat, cm⁻¹) | ~2960 (C-H), ~1530 (asymm. NO₂), ~1350 (symm. NO₂), ~1250 (C-O). |

| Appearance | Pale yellow oil or low-melting solid. |

| Expected Yield | 75-90% |

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

2-Chloro-3-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[7][10][11] Avoid inhalation of dust.

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.[8] Must be handled under an inert atmosphere. Never quench a reaction containing unreacted NaH with water directly; use a less reactive protic source like isopropanol or ethanol first, followed by water.

-

Anhydrous Solvents (THF): Flammable liquids. THF can form explosive peroxides upon standing; use freshly opened bottles or solvent from a purification system.

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[11]

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh NaH from a sealed container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time and continue monitoring by TLC. |

| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up (e.g., emulsions).3. Inefficient purification. | 1. Ensure 1.2 equivalents of the alkoxide are used.2. Add more brine to break emulsions during extraction.3. Use a shallower solvent gradient during column chromatography. |

| Presence of Side Products | 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of starting material. | 1. Maintain temperature control, especially during additions.2. Adhere strictly to anhydrous conditions. |

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. By explaining the underlying SNAr mechanism and providing a clear, step-by-step guide with integrated safety and troubleshooting advice, this document serves as an essential resource for chemists. The successful application of this protocol will enable the consistent production of this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Synthetic route leading to 2 and 3. a Reaction conditions. Retrieved from [Link]

-

Koval'ova, A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. Retrieved from [Link]

-

Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Retrieved from [Link]

-

Nikolskii, V., et al. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

-

Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 74. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Academia.edu. (n.d.). Using NMR to identify and characterize natural products. Retrieved from [Link]

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2025, June 12). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Lab Reporter [fishersci.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for 2-(2-Methylpropoxy)-3-nitropyridine in Medicinal Chemistry

Introduction: The Strategic Value of 2-(2-Methylpropoxy)-3-nitropyridine in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile and highly valuable building blocks for the synthesis of a wide range of biologically active molecules.[1][2][3] Among these, this compound (also known as 2-isobutoxy-3-nitropyridine) has emerged as a key intermediate for drug development professionals.

This molecule's utility is rooted in its distinct chemical functionalities. The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. This electronic activation is pivotal for two primary, and highly strategic, chemical transformations: nucleophilic aromatic substitution and, more commonly, reduction to a primary amine. The 2-isobutoxy group provides steric bulk and lipophilicity, which can be crucial for modulating the physicochemical properties and metabolic stability of the final drug candidate.

These application notes provide an in-depth guide to the strategic use of this compound, detailing its synthesis, key transformations, and its application in building complex molecular architectures for therapeutic purposes. The protocols herein are designed to be robust and reproducible for researchers in a drug discovery environment.

Core Synthetic Pathways and Mechanistic Rationale

The primary role of this compound is to serve as a precursor to 2-(2-Methylpropoxy)pyridin-3-amine. This transformation unlocks a wealth of subsequent chemical modifications, as the resulting aminopyridine is a highly versatile nucleophile and a common anchor point in many pharmacophores, especially kinase inhibitors.[4]

Caption: Synthetic utility workflow of this compound.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)